molecular formula C6H12O B1349753 Cyclohexanol-d12 CAS No. 66522-78-9

Cyclohexanol-d12

Cat. No. B1349753
Key on ui cas rn: 66522-78-9
M. Wt: 112.23 g/mol
InChI Key: HPXRVTGHNJAIIH-BFHGLDALSA-N
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Patent
US04725542

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C1CCCCC1>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH:1]1([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
particularly for consumption as a comonomer
CUSTOM
Type
CUSTOM
Details
in the synthesis of polymers

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04725542

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C1CCCCC1>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH:1]1([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
particularly for consumption as a comonomer
CUSTOM
Type
CUSTOM
Details
in the synthesis of polymers

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04725542

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C1CCCCC1>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH:1]1([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
particularly for consumption as a comonomer
CUSTOM
Type
CUSTOM
Details
in the synthesis of polymers

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04725542

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7]>C1CCCCC1>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH:1]1([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
particularly for consumption as a comonomer
CUSTOM
Type
CUSTOM
Details
in the synthesis of polymers

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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